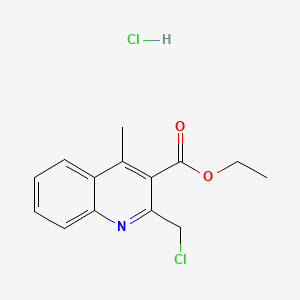
Ethyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate hydrochloride is likely a derivative of quinoline, a class of compounds that has a wide range of biological properties . Quinoline derivatives are often used in medicinal chemistry due to their antibacterial, antifungal, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Synthesis Analysis
While the specific synthesis process for this compound is not available, quinazolinone and quinazoline derivatives, which are structurally similar to quinolines, can be synthesized using various aldehydes and ammonium acetate .
Aplicaciones Científicas De Investigación
Synthesis and Derivative Development
A pivotal area of research involves the development of synthesis methodologies for quinoline derivatives starting from basic compounds. For instance, a study outlines a two-step synthesis process for ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives, highlighting a strategy for constructing key arylquinolines for an HIV integrase project (Jentsch et al., 2018). Another research presents the first synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives, demonstrating the versatility of ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate in generating novel compounds through Friedländer condensation reaction (Gao et al., 2011).
Chemical Transformations and Biological Activities
Research has also delved into the synthesis of new quinoline derivatives through chemical transformations, investigating their potential biological activities. A study describes the synthesis of ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate and its reaction with salicylaldehydes or phenols, leading to compounds with significant anti-tubercular activity (Li et al., 2019). Another unexpected synthesis of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate was disclosed, showcasing its application in Williamson ether synthesis (Li et al., 2020).
Application in Antibacterial Agents
The research into the antibacterial properties of quinoline derivatives is also notable. Ultrasound-promoted synthesis of novel 2-chloroquinolin-4-pyrimidine carboxylate derivatives has been explored, with moderate antibacterial activity identified against both Gram-positive and Gram-negative bacteria (Balaji et al., 2013).
Mecanismo De Acción
Direcciones Futuras
Future research could explore the potential uses of this compound in medicinal chemistry, given the wide range of biological activities exhibited by quinoline derivatives . Additionally, new synthetic methods could be developed to improve the efficiency and selectivity of the synthesis of this and related compounds .
Propiedades
IUPAC Name |
ethyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2.ClH/c1-3-18-14(17)13-9(2)10-6-4-5-7-11(10)16-12(13)8-15;/h4-7H,3,8H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKUZNRWSWRIKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1CCl)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583277 |
Source


|
| Record name | Ethyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24832442 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1009306-52-8 |
Source


|
| Record name | Ethyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


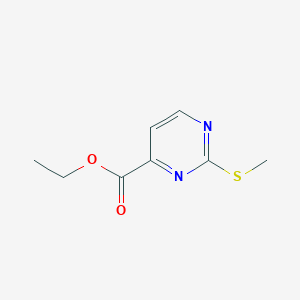

![1-(2'-Hydroxy-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B1339493.png)
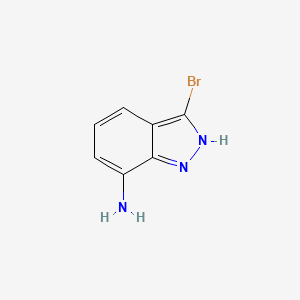

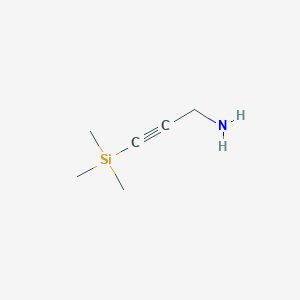

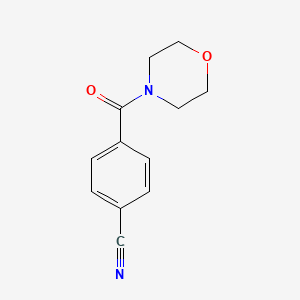

![1-[(Benzyloxy)carbonyl]-5-methyl-N-(2-phenoxybenzoyl)tryptophan](/img/structure/B1339523.png)


